![molecular formula C7H7N3O B13120159 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.
Another method involves the use of twin screw extrusion, which allows for the solvent and catalyst-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones . This technique is advantageous for industrial production as it can be executed as a continuous process and is easy to scale up.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antibacterial agent, making it a candidate for the development of new antibiotics.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells.
Comparación Con Compuestos Similares
3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one can be compared with other similar compounds, such as:
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
3,4-Dihydropyrimidin-2(1H)-one: This compound lacks the fused pyridine ring, making it structurally simpler.
3-Amino-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-one: This compound contains a thieno ring fused to the pyrimidine ring, adding to its complexity.
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-pyrido[3,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H7N3O/c11-7-9-4-6-5(10-7)2-1-3-8-6/h1-3H,4H2,(H2,9,10,11) |
Clave InChI |
FZNPXWZSPCTHIV-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=N2)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


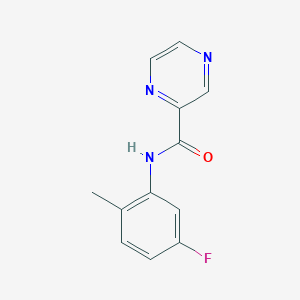
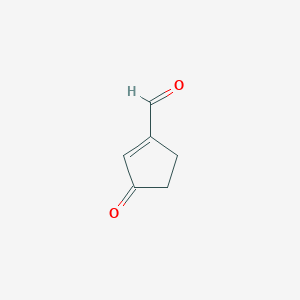
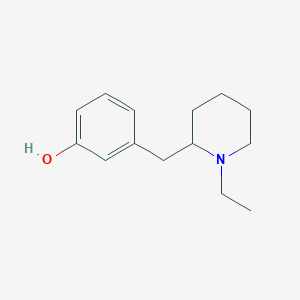
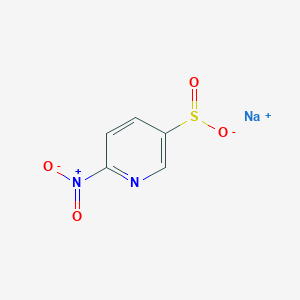
![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
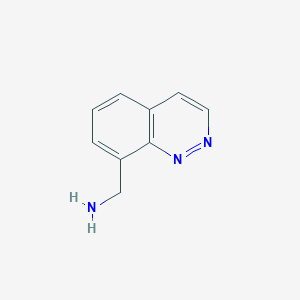
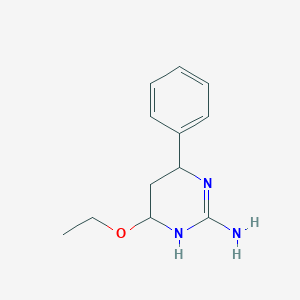

![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
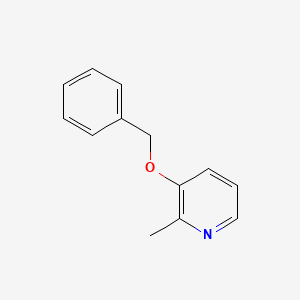

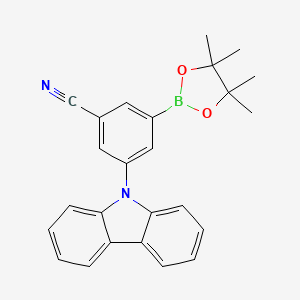
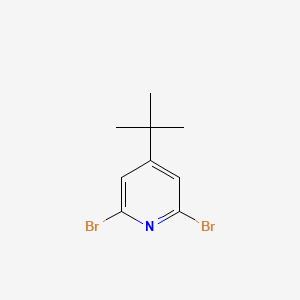
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
